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molecular formula C16H29F3O9 B8553264 3,6,9,12,15,18,21-Heptaoxatricosanoic acid, 23,23,23-trifluoro- CAS No. 405518-53-8

3,6,9,12,15,18,21-Heptaoxatricosanoic acid, 23,23,23-trifluoro-

Cat. No. B8553264
M. Wt: 422.39 g/mol
InChI Key: KGDKCEMMOXBRDH-UHFFFAOYSA-N
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Patent
US07354966B2

Procedure details

The product of step (e) (400 mg) was dissolved in an aqueous sodium hydroxide solution (0.1M) (10 ml) and the reaction was stirred at room temperature for 16 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (200 ml) and extracted with dichloromethane (2×200 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a colourless oil (330 mg).
Name
product
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:30])([F:29])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][C:24]([O:26]CC)=[O:25].Cl>[OH-].[Na+].[Cl-].[Na+].O>[F:1][C:2]([F:29])([F:30])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][C:24]([OH:26])=[O:25] |f:2.3,4.5.6|

Inputs

Step One
Name
product
Quantity
400 mg
Type
reactant
Smiles
FC(COCCOCCOCCOCCOCCOCCOCC(=O)OCC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(COCCOCCOCCOCCOCCOCCOCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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